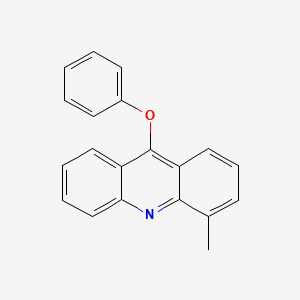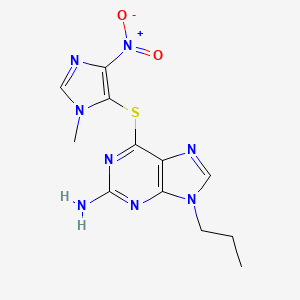
6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine is a compound that has garnered interest in various fields of scientific research. It is structurally related to azathioprine, a well-known immunosuppressive drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine typically involves the reaction of 6-mercaptopurine with 1-methyl-4-nitro-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thio group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the thio group can lead to a variety of different compounds .
Aplicaciones Científicas De Investigación
6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of purine derivatives.
Medicine: Explored for its potential immunosuppressive properties, similar to azathioprine.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine involves its interaction with cellular enzymes and nucleic acids. The compound can be incorporated into DNA and RNA, leading to the disruption of nucleic acid synthesis and function. This mechanism is similar to that of azathioprine, which is known to inhibit the proliferation of immune cells .
Comparación Con Compuestos Similares
Similar Compounds
Azathioprine: A well-known immunosuppressive drug with a similar structure and mechanism of action.
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Thioguanine: Another purine analog with applications in cancer therapy.
Uniqueness
6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine is unique due to its specific structural features, including the nitroimidazole moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Número CAS |
91495-43-1 |
|---|---|
Fórmula molecular |
C12H14N8O2S |
Peso molecular |
334.36 g/mol |
Nombre IUPAC |
6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-9-propylpurin-2-amine |
InChI |
InChI=1S/C12H14N8O2S/c1-3-4-19-6-14-7-8(19)16-12(13)17-10(7)23-11-9(20(21)22)15-5-18(11)2/h5-6H,3-4H2,1-2H3,(H2,13,16,17) |
Clave InChI |
JNJGQBBQHDKNMN-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



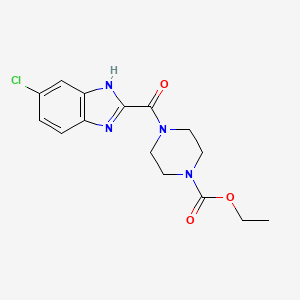
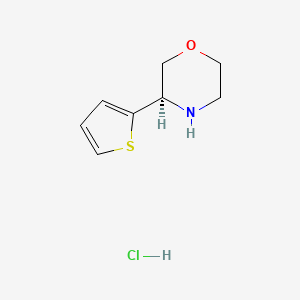
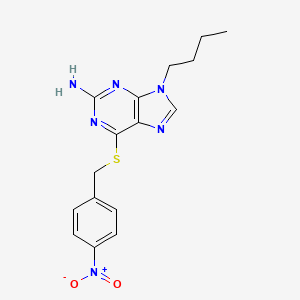

![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
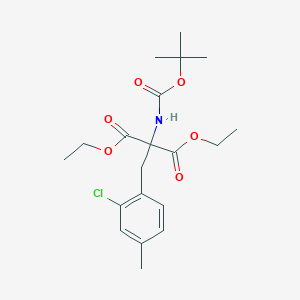
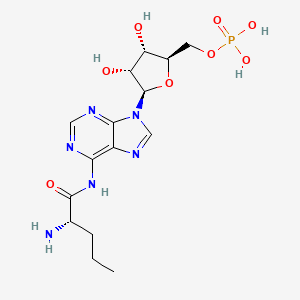
![O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12938459.png)
![10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one](/img/structure/B12938461.png)

